molecular formula C21H15FO B6355185 (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one CAS No. 1002528-16-6

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B6355185
CAS No.: 1002528-16-6
M. Wt: 302.3 g/mol
InChI Key: SINVLKSUEMAJBM-OVCLIPMQSA-N
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Description

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one of the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for mixing and temperature control can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Methylphenyl)-3-(4-phenylphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a fluorine atom.

    (2E)-1-(4-Chlorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one: Contains a chlorine atom instead of a fluorine atom.

    (2E)-1-(4-Bromophenyl)-3-(4-phenylphenyl)prop-2-en-1-one: Contains a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINVLKSUEMAJBM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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